molecular formula C7H10BrNO B13058510 4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No.: B13058510
M. Wt: 204.06 g/mol
InChI Key: BNXZVKXOSMTQPP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound that contains both bromine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(propan-2-yl)-1,3-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxazole carboxylic acids or ketones.

    Reduction: Products include methyl-substituted oxazoles.

Scientific Research Applications

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole
  • 4-(Fluoromethyl)-5-(propan-2-yl)-1,3-oxazole
  • 4-(Iodomethyl)-5-(propan-2-yl)-1,3-oxazole

Uniqueness

4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H10BrNO

Molecular Weight

204.06 g/mol

IUPAC Name

4-(bromomethyl)-5-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C7H10BrNO/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3H2,1-2H3

InChI Key

BNXZVKXOSMTQPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CO1)CBr

Origin of Product

United States

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